molecular formula C5H9Br2N3 B12310518 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B12310518
M. Wt: 270.95 g/mol
InChI Key: QAXBSLYOGDLEPS-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazoles are formed.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Dehalogenated triazoles or reduced triazole derivatives.

Scientific Research Applications

3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with biological receptors or enzymes, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Uniqueness

3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is unique due to its specific substitution pattern on the triazole ring. The presence of both a bromoethyl and a methyl group provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H9Br2N3

Molecular Weight

270.95 g/mol

IUPAC Name

3-(2-bromoethyl)-4-methyl-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H

InChI Key

QAXBSLYOGDLEPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CCBr.Br

Origin of Product

United States

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